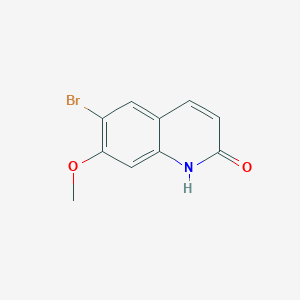

6-bromo-7-methoxyquinolin-2(1H)-one

Description

Significance of Quinoline (B57606) and Quinolin-2(1H)-one Heterocycles as Privileged Pharmacophores in Drug Discovery

Quinoline, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are recognized as privileged scaffolds in medicinal chemistry. nih.govnih.govfrontiersin.org This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govjddtonline.info The quinoline framework is a key component in numerous approved drugs, demonstrating its clinical relevance. researchgate.netontosight.ai

The quinolin-2(1H)-one scaffold, also known as carbostyril, is a particularly noteworthy derivative. ontosight.aiontosight.ai This structure is characterized by a quinoline core with a carbonyl group at the 2-position. The presence of the lactam function (a cyclic amide) within the heterocyclic ring system imparts unique chemical properties and allows for diverse functionalization. This versatility has been exploited by medicinal chemists to develop compounds with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents. nih.govontosight.aiekb.eg The ability to modify the scaffold at various positions enables the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly attractive template for the design of new drugs. frontiersin.org

Overview of 6-Bromo-7-methoxyquinolin-2(1H)-one within Modern Research Paradigms

6-Bromo-7-methoxyquinolin-2(1H)-one is a specific derivative of the quinolin-2(1H)-one scaffold that has emerged as a valuable building block and intermediate in synthetic and medicinal chemistry research. Its structure is defined by the presence of a bromine atom at the 6-position and a methoxy (B1213986) group at the 7-position of the quinolin-2(1H)-one core.

This particular substitution pattern has been explored in the synthesis of more complex molecules with potential therapeutic applications. For instance, it serves as a precursor for the creation of compounds with potential anticancer properties. Research has shown that the 6-position of the quinolinone ring is a site where modifications can influence biological activity. researchgate.net The presence of the bromo substituent provides a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

While specific, extensive research focusing solely on the biological activities of 6-bromo-7-methoxyquinolin-2(1H)-one is not widely documented in publicly available literature, its importance lies in its role as a key intermediate. The synthesis of this compound and its analogs is a critical step in the development of novel quinolinone-based therapeutic agents. For example, related 6-bromo-quinolinone derivatives have been investigated for their potential as cytotoxic agents and in the development of protein degraders. nih.govcalpaclab.com

Below are tables detailing the key properties and identifiers for 6-bromo-7-methoxyquinolin-2(1H)-one and a related compound, highlighting its place within the chemical landscape.

Table 1: Physicochemical Properties of 6-Bromo-7-methoxyquinolin-2(1H)-one and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromo-7-methoxy-3-methylquinolin-2(1H)-one | C11H10BrNO2 | 268.11 nih.gov |

| 6-Bromo-7-methoxyquinolin-4-ol | C10H8BrNO2 | 254.08 nih.gov |

| 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | 240.05 calpaclab.comchemicalbook.com |

Table 2: Compound Identifiers

| Compound Name | IUPAC Name | InChIKey |

| 6-Bromo-7-methoxy-3-methylquinolin-2(1H)-one | 6-bromo-7-methoxy-3-methyl-1H-quinolin-2-one nih.gov | JDIGACDXGSEITA-UHFFFAOYSA-N nih.gov |

| 6-Bromo-7-methoxyquinolin-4-ol | 6-bromo-7-methoxy-1H-quinolin-4-one nih.gov | KXHPSOHRFXYAMA-UHFFFAOYSA-N nih.gov |

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

6-bromo-7-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-5-8-6(4-7(9)11)2-3-10(13)12-8/h2-5H,1H3,(H,12,13) |

InChI Key |

OALNTHXAGQPBBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)NC2=C1)Br |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 6 Bromo 7 Methoxyquinolin 2 1h One and Its Analogues

Positional Substitution Effects on Biological Efficacy

Role of Bromine Atom at C-6 in Modulating Pharmacological Activity

The presence of a bromine atom at the C-6 position of the quinolinone ring is a key determinant of biological activity. Halogen atoms, such as bromine, can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. The position of the bromine atom is crucial; for instance, studies on brominated quinolines have shown that compounds with bromine at the C-5 and C-7 positions exhibited significant antiproliferative activity, whereas those with substitutions at C-3, C-6, and C-8 were inactive. nih.gov This highlights the regioselective importance of halogen placement.

In some cases, the introduction of a bromine atom can enhance cytotoxic effects against cancer cell lines. For example, certain 6-bromo quinazoline (B50416) derivatives have demonstrated notable anticancer activity. nih.gov The electronic-withdrawing nature of the bromine atom can also activate the quinoline (B57606) ring for further chemical modifications, such as nucleophilic substitution, which allows for the synthesis of diverse analogues with potentially improved biological profiles. nih.gov

| Compound | Substitution Pattern | Effect on Cancer Cell Proliferation | Reference |

|---|---|---|---|

| Compound with Br at C-5 and C-7 | 5,7-Dibromo | Significant inhibition | nih.gov |

| Compound with Br at C-3, C-6, and C-8 | 3,6,8-Tribromo | No inhibitory activity | nih.gov |

| 6-Bromo-5-nitroquinoline (B1267105) derivatives | 6-Bromo, 5-Nitro | Significant antiproliferative and apoptotic effects | nih.gov |

Influence of Methoxy (B1213986) Group at C-7 on Target Interactions and Potency

The methoxy group at the C-7 position also plays a significant role in the pharmacological activity of quinolin-2(1H)-one derivatives. The position and number of methoxy groups can modulate interactions with biological targets and affect the physicochemical properties of the compounds. researchgate.net For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitution was found to be crucial for their anticancer activity. researchgate.net

The electronic-donating nature of the methoxy group can influence the electron density of the quinoline ring system, which in turn can affect binding to target proteins. Studies on highly brominated methoxyquinolines have shown that these compounds can exhibit significant inhibitory effects against cancer cell lines and can also inhibit human topoisomerase I, a critical enzyme for DNA replication. nih.gov The interplay between the methoxy group and other substituents, such as bromine, can lead to compounds with potent and selective biological activities. nih.govresearchgate.net

Systemic Modifications to the Quinolin-2(1H)-one Heterocyclic System

Modifications to the core heterocyclic structure of quinolin-2(1H)-one, beyond the C-6 and C-7 positions, have been extensively explored to develop new therapeutic agents.

Impact of Substituents at C-2 on Biological Profiles

The C-2 position of the quinolin-2(1H)-one system is a common site for modification. The introduction of different substituents at this position can lead to a wide range of biological activities. For instance, the replacement of the 2-oxo group with a 2-thioxo group can alter the electronic properties of the molecule and lead to different pharmacological profiles. In a study of quinazoline-4-one derivatives, a thiol group at position 2 was found to be important for their anticancer activity. nih.gov

Furthermore, the C-2 position can be a site for the introduction of larger substituents to probe the binding pocket of a target enzyme or receptor. The synthesis of 2-chloroquinoline (B121035) derivatives, for example, provides a handle for further functionalization through nucleophilic substitution reactions. nih.gov

Structural Derivatizations at C-3 and their Consequences

The C-3 position of the quinolin-2(1H)-one ring is another key site for structural modification that can significantly impact biological activity. Introduction of various heterocyclic moieties at the C-3 position has been shown to yield compounds with potential as Hsp90 inhibitors, which are a promising target for cancer therapy. nih.gov For example, 3-(heteroaryl)quinolin-2(1H)-ones have shown promising cytotoxic effects against cancer cell lines. nih.gov

The nature of the substituent at C-3 can influence the orientation of the molecule within the binding site of a target protein. In some cases, the presence of a substituent at C-3 can direct the bromination reaction to other positions on the quinoline ring. nuph.edu.ua The development of N-aryl-3-formyl-2-quinolone derivatives through Chan-Lam coupling highlights the versatility of the C-3 position for creating a diverse library of compounds with potential biological applications. nih.gov

| Compound | C-3 Substituent | PC-3 Cell Line | Reference |

|---|---|---|---|

| 3a | Benzoxazol-2-yl | >50 | nih.gov |

| 3b | Benzothiazol-2-yl | 28 | nih.gov |

| 3c | 1H-Indol-2-yl | 48 | nih.gov |

| 3d | 1H-Benzimidazol-2-yl | 35 | nih.gov |

| 3e | 6-(Methylthio)-9H-purin-8-yl | 32 | nih.gov |

N-1 Alkylation and Acylation Effects on Bioactivity

Alkylation and acylation at the N-1 position of the quinolin-2(1H)-one nucleus is a common strategy to modify the molecule's properties. N-alkylation can influence the compound's lipophilicity, solubility, and metabolic stability, which in turn can affect its bioactivity. researchgate.net The introduction of an N-acyl group can lead to compounds with antimicrobial properties. nih.gov

The regioselectivity of N- versus O-alkylation can be influenced by the substituents present on the quinoline ring and the reaction conditions used. researchgate.net For instance, alkylation of quinolin-2(1H)-one and its C-6 and C-7 substituted derivatives often yields the N-1 alkylated product as the major product. researchgate.net N-arylation of the quinolin-2(1H)-one scaffold has also been shown to be a valuable strategy for developing molecules with a range of biological activities, including anti-inflammatory and kinase inhibitory effects. nih.gov

Halogenation Patterns and their Contribution to Structure-Activity Correlations

The presence and nature of a halogen at the C6 position of the quinolinone ring are critical determinants of biological activity. While direct SAR studies systematically comparing different halogens (F, Cl, Br, I) at the C6 position of 7-methoxyquinolin-2(1H)-one are not extensively documented in publicly available literature, broader studies on related heterocyclic systems provide valuable insights. For instance, in a series of halogenated phenoxychalcones, derivatives featuring a 4-bromophenoxy moiety consistently demonstrated superior cytotoxic activity against MCF-7 breast cancer cells compared to their 4-chlorophenoxy counterparts. This suggests that the increased size and polarizability of bromine may be advantageous for target binding in certain contexts.

In a study focused on 6-bromo quinazoline derivatives, which share a similar bicyclic core with quinolinones, the cytotoxic effects were found to be influenced by various substitutions. While this study did not vary the halogen at the 6-position, it provided data on the cytotoxicity of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives with different side chains. Notably, the derivative with a butyl side chain (8a) exhibited potent activity against MCF-7 and SW480 cancer cell lines, with IC50 values of 15.85 µM and 17.85 µM, respectively nih.gov.

The following tables present data from studies on halogenated quinoline and quinazolinone derivatives, which can help to infer the potential impact of halogenation on the activity of 6-bromo-7-methoxyquinolin-2(1H)-one analogues.

Table 1: Cytotoxic Activity of Highly Brominated Quinolines

This table presents the 50% inhibitory concentration (IC₅₀) values of various brominated quinoline derivatives against three human cancer cell lines: C6 (rat glioma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma). The data illustrates the impact of the bromination pattern on anticancer activity.

| Compound | Substituents | C6 IC₅₀ (µg/mL) | HeLa IC₅₀ (µg/mL) | HT29 IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| 7 | 3,5,6,7-Tetrabromo-8-methoxy | 11.4 | 16.5 | 10.8 | nih.gov |

| 11 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxy | 9.6 | 5.45 | 7.5 | nih.gov |

| 17 | 6,8-Dibromo-5-nitro | 10.2 | 11.6 | 14.6 | nih.gov |

| 4 | 3,6,8-Tribromo | >75 | >75 | >75 | nih.gov |

Data sourced from a study on highly brominated quinolines and their anticancer activities. nih.gov

Table 2: Antiproliferative Activity of 6-Bromo-5-nitroquinoline

This table shows the antiproliferative activity of 6-bromo-5-nitroquinoline against several cancer cell lines, providing a specific example of a C6-brominated quinoline's biological effect.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 4.9 | nih.gov |

| HeLa (Human Cervical Cancer) | 6.2 | nih.gov | |

| HT29 (Human Adenocarcinoma) | 5.5 | nih.gov |

Data from an in vitro study evaluating the biological activity of various substituted quinoline derivatives. nih.gov

Table 3: Cytotoxic Activity of Halogenated Phenoxychalcones

This table compares the cytotoxic activity (IC₅₀) of chalcone (B49325) derivatives with either a 4-bromo or 4-chloro substituent on a phenoxy ring against the MCF-7 breast cancer cell line. This data suggests a potential preference for bromine over chlorine in this related scaffold.

| Compound | Substituent on Phenoxy Ring | R¹ on Chalcone | MCF-7 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2a | 4-Bromo | Br | 13.28 | nih.gov |

| 2b | 4-Bromo | Cl | 10.36 | nih.gov |

| 2c | 4-Bromo | CH₃ | 1.52 | nih.gov |

| 2d | 4-Chloro | Br | 44.20 | nih.gov |

| 2e | 4-Chloro | Cl | 23.50 | nih.gov |

| 2f | 4-Chloro | CH₃ | 1.87 | nih.gov |

Data derived from a study on the synthesis and biological evaluation of halogenated phenoxychalcones as cytotoxic agents. nih.gov

In Vitro Biological Activities and Pharmacological Prospects of 6 Bromo 7 Methoxyquinolin 2 1h One Derivatives

Antimycobacterial Activity Profiling

Derivatives of 6-bromo-7-methoxyquinolin-2(1H)-one have shown significant promise as agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).

Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)

Substituted quinolones, including those with a nitro group, have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov Research into quinolone derivatives has demonstrated their effectiveness against the H37Rv strain of M. tuberculosis. rsc.org Some of these compounds have also shown activity against multidrug-resistant (MDR) strains. rsc.orgmdpi.com The antimycobacterial potency of these derivatives is often enhanced by specific chemical modifications, such as the addition of a bromo group at the para position of a benzoyl moiety. mdpi.com The functionalization of the core structure is crucial for significant anti-TB activity. mdpi.com

Determination of In Vitro Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of these compounds is measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. For some quinolone derivatives, MIC values against the H37Rv strain of M. tuberculosis have been observed in the range of 1.2–3 μg/mL. rsc.org One particularly promising indolizine (B1195054) derivative with a bromo-substituted benzoyl group showed an MIC of 4 µg/mL against the H37Rv strain. mdpi.com These values are determined using methods like the Microplate Alamar Blue Assay (MABA) or by observing color changes with reagents like MTT. msptm.org Notably, some of these derivatives have exhibited inhibitory activity comparable to or greater than standard anti-TB drugs like isoniazid (B1672263) and ofloxacin. researchgate.net

In Vitro Antineoplastic and Antiproliferative Efficacy

The potential of 6-bromo-7-methoxyquinolin-2(1H)-one derivatives as anticancer agents has been explored through their cytotoxic and growth-inhibiting effects on various human cancer cell lines.

Cytotoxicity Evaluation Against Human Cancer Cell Lines (e.g., HCT-15, MCF-7, A549)

Derivatives of the quinolinone scaffold have been evaluated for their ability to kill cancer cells in vitro. These studies often involve a panel of cell lines, including HCT-15 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer), to assess the breadth of their activity. The cytotoxic effects are typically measured using assays like the MTT assay, which determines cell viability. researchgate.netmdpi.com

For instance, various quinoline (B57606) and quinolone derivatives have shown significant growth inhibition against MCF-7 cells. nih.gov Some morpholine-substituted quinazoline (B50416) derivatives have also demonstrated notable cytotoxicity against A549, MCF-7, and SHSY-5Y cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) as low as 3.15 µM against MCF-7 cells. nih.gov Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives have exhibited potent, broad-spectrum cytotoxicity against A549, HCT116, and MCF-7 cell lines. researchgate.net

Interactive Data Table: Cytotoxicity of Selected Quinazoline Derivatives

Below is a summary of the IC50 values for two promising morpholine-substituted quinazoline derivatives, AK-3 and AK-10, against different cancer cell lines.

| Compound | A549 (μM) | MCF-7 (μM) | SHSY-5Y (μM) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Data sourced from nih.gov

Exploration of Growth Inhibition Mechanisms in Cellular Assays

Research into how these compounds inhibit cancer cell growth has revealed that they can interfere with fundamental cellular processes. For example, some quinolinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This can be observed through morphological changes in the cells and DNA fragmentation. nih.gov

Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the stages of division. nih.govnih.gov For example, a specific quinolin-2(1H)-one derivative was found to cause G2/M arrest in ovarian cancer cells by affecting the levels of proteins like cyclin B1 and cdk1. nih.gov The induction of apoptosis is often linked to changes in the levels of key regulatory proteins, such as an increase in p53 and Bax and a decrease in Bcl-2. nih.gov Some derivatives may also exert their effects by inhibiting the incorporation of essential building blocks like thymidine (B127349) into the DNA of cancer cells. nih.gov

Modulatory Actions on Specific Enzymes and Receptors

The biological effects of 6-bromo-7-methoxyquinolin-2(1H)-one derivatives are believed to stem from their interactions with specific molecular targets within cells, such as enzymes and receptors. The broader class of quinolones is known to target various enzymes. For instance, some quinazoline-based drugs that have been approved for cancer therapy act by inhibiting enzymes like EGFR (epidermal growth factor receptor). nih.gov

In the context of antimycobacterial activity, a key target is the cytochrome bd oxidase, an enzyme essential for the respiration of M. tuberculosis. nih.govresearchgate.net Structural modifications of quinolinone derivatives have led to potent inhibitors of this enzyme. nih.govresearchgate.net In silico studies, which use computer modeling to predict interactions, have also suggested that these compounds may bind to other mycobacterial enzymes like CYP121, malate (B86768) synthase, and DNA GyrB ATPase. mdpi.com These interactions can disrupt vital cellular functions, leading to the inhibition of bacterial growth.

Negative Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor Type 1 (mGluR1)

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for regulating receptor function. researchgate.netgoogle.com This approach can provide greater subtype selectivity and a more nuanced control over physiological signaling compared to traditional agonists or antagonists. researchgate.net Negative allosteric modulators (NAMs) are agents that inhibit the receptor's response. researchgate.net

While direct studies on 6-bromo-7-methoxyquinolin-2(1H)-one derivatives as mGluR1 NAMs are emerging, research into closely related quinolinone structures has established their role as allosteric modulators of glutamate transporters. Specifically, a series of quinolinone derivatives has been synthesized and evaluated for their effect on Excitatory Amino Acid Transporters (EAATs). acs.org Within this series, compounds were identified that act as NAMs, demonstrating that the quinolinone core is capable of negative allosteric modulation within the glutamatergic system. acs.org For instance, modifying the side chain appended from the tetrazole and piperazine (B1678402) motifs, as well as the quinolinone ring itself, produced compounds with distinct NAM profiles on glutamate transporter activity. acs.org This foundational research supports the potential for derivatives of 6-bromo-7-methoxyquinolin-2(1H)-one to be developed as NAMs for related targets like mGluR1, which play a critical role in modulating neuronal excitability and synaptic transmission. acs.org

Inhibition of Mycobacterial Respiratory Chain Components

The respiratory chain of Mycobacterium tuberculosis (Mtb) is a critical pathway for energy production and a validated target for antitubercular drugs. acs.orgacs.org The Mtb respiratory chain has functional redundancy, including two terminal oxidases: cytochrome bcc-aa3 oxidase and cytochrome bd quinol oxidase (cyt bd). acs.orggoogle.com Targeting these components is a promising strategy for developing new tuberculosis therapies. google.com

The quinolone and quinolinone core structures have been identified as effective inhibitors of these respiratory components. Research has led to the discovery of 2-aryl-quinolone derivatives that inhibit Mtb cyt bd. acs.org Further studies have identified 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as potent new inhibitors of cyt bd. google.com One such derivative, compound 8d, was found to bind to cyt bd with a dissociation constant (Kd) of 4.17 μM and inhibited the growth of an Mtb strain reliant on cyt bd with a minimum inhibitory concentration (MIC) of 6.25 μM. google.com The combination of this quinolinone derivative with a cytochrome bcc inhibitor, Q203, resulted in the complete inhibition of oxygen consumption in wild-type Mtb. google.com These findings underscore the potential of the quinolinone scaffold, including bromo- and methoxy-substituted variants, in the development of novel respiratory inhibitors to combat tuberculosis.

| Compound ID | Target | Activity Type | Potency |

| 8d (quinolinone derivative) | Cytochrome bd (Mtb) | Binding Affinity | Kd = 4.17 μM |

| Cytochrome bd (Mtb) | Growth Inhibition | MIC = 6.25 μM |

Bromodomain and Extra-Terminal (BET) Domain Inhibition (e.g., BRPF Bromodomains)

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene transcription. nih.govresearchgate.net The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are important targets in cancer and inflammation research. researchgate.net

The quinolin-2(1H)-one scaffold has been established as a versatile starting point for developing potent bromodomain inhibitors. ucl.ac.uksemanticscholar.org A fragment screening study identified N-methylquinolin-2(1H)-one as a hit that binds to the bromodomain and PHD finger-containing protein 1 (BRPF1) with an IC₅₀ of 4800 nM. ucl.ac.uk Optimization of this hit led to the development of quinolin-2-one sulfonamides with significantly improved potency and selectivity for the BRPF family. ucl.ac.uk For example, compound 12-a was identified as a lead, and while it shares structural similarities with the BET probe PFI-1, it demonstrates reasonable selectivity for BRPF1 over BRD4. ucl.ac.uk Another derivative, 13-d , showed good binding affinity for all three BRPF proteins with over 500-fold selectivity against BRD4(BD1). ucl.ac.uk These studies highlight that the quinolinone core is a privileged structure for targeting BRPF bromodomains. researchgate.netucl.ac.uk

| Compound | Target | Potency (IC₅₀) | Selectivity |

| N-methylquinolin-2(1H)-one (5b) | BRPF1 | 4800 nM | - |

| Compound 13-d | BRPF1, BRPF2, BRPF3 | Potent | >500-fold over BRD4(BD1) |

| PFI-1 | BRD4(BD1/BD2) | 44 nM | Weak BRPF1 affinity (IC₅₀ 1800 nM) |

Inhibition of DNA Gyrase and Lanosterol (B1674476) 14 α-Demethylase

The quinolone chemical class is famously associated with antibacterial activity through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. mdpi.com This established mechanism of action for fluoroquinolones suggests that the core quinolone/quinolinone scaffold is well-suited for interaction with this enzyme class. mdpi.com

Furthermore, the quinolinone scaffold has been explored for its potential as an antifungal agent. A key target in fungi is the enzyme lanosterol 14α-demethylase (also known as CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. acs.orgresearchgate.net Molecular docking studies have suggested that quinolinone derivatives have the potential to act as inhibitors of this enzyme. nih.gov Research into dual-target inhibitors has led to the design of compounds that inhibit both lanosterol 14α-demethylase and histone deacetylase (HDAC) to combat azole-resistant candidiasis. researchgate.net While direct enzymatic data for 6-bromo-7-methoxyquinolin-2(1H)-one itself is not specified, the broader class of quinolinone-linked heterocyclic compounds has been investigated as promising antimicrobial agents targeting these essential enzymes. acs.org

Dual PI3Kα/mTOR Pathway Modulation

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. acs.org Its dysregulation is a common feature in human cancers, making dual inhibitors of PI3K and mTOR attractive therapeutic targets. acs.orgresearchgate.net

The quinoline and quinolinone scaffolds have been successfully utilized to develop potent dual PI3K/mTOR inhibitors. google.comresearchgate.net For example, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were synthesized, leading to the identification of compound 17e as a potent dual inhibitor that affects Class I PI3Ks and mTOR at low nanomolar concentrations. researchgate.net Another study built upon a 4-acrylamido quinoline derivative, modifying it to improve its properties and resulting in compound 14d , which exhibited potent inhibition across PI3K isoforms and mTOR. researchgate.net A notable clinical candidate, GSK2126458, is a quinoline-based, highly potent, orally bioavailable inhibitor of PI3Kα and mTOR. acs.org Patents also describe imidazo[4,5-c]quinolin-2-one derivatives as dual PI3K and mTOR inhibitors. google.com

| Compound | Target | Potency (IC₅₀) |

| 14d (quinoline derivative) | PI3Kα | 0.80 nM |

| PI3Kβ | 0.67 nM | |

| PI3Kγ | 1.30 nM | |

| PI3Kδ | 1.30 nM | |

| mTOR | 5.0 nM | |

| GSK2126458 | PI3Kα / mTOR | Highly potent |

HIV-1 Integrase Enzyme Inhibition

The management of Human Immunodeficiency Virus (HIV-1) infection relies on antiretroviral therapy, which often includes inhibitors of key viral enzymes. ucl.ac.uk HIV-1 integrase (IN) is one such enzyme, responsible for inserting the viral DNA into the host cell's genome. Another crucial enzymatic function is performed by Ribonuclease H (RNase H), which degrades the RNA strand of RNA:DNA hybrids during reverse transcription. ucl.ac.uk

Derivatives based on the quinolinonyl scaffold have been investigated as inhibitors of these HIV-1 enzymes. ucl.ac.uk Research has shown that quinolinonyl non-diketo acid derivatives can act as inhibitors of the RNase H function of reverse transcriptase. ucl.ac.uk Structure-activity relationship studies revealed the critical importance of substituents on the quinolinone ring. Specifically, the removal of a substituent at the 6-position of the quinolinonyl ring, as in compound 4a , led to a significant loss of inhibitory activity. ucl.ac.uk This finding highlights the essential role of substitutions at this position, such as the bromo group in the parent compound, for maintaining potency against this viral target.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The COVID-19 pandemic spurred intensive research into inhibitors of essential SARS-CoV-2 viral proteins. The main protease (Mpro or 3CLpro) is a critical enzyme that processes viral polyproteins, making it an attractive target for antiviral drugs. nih.govnih.gov

The quinolinone scaffold has emerged as a promising chemotype for the development of non-covalent Mpro inhibitors. nih.gov In one study, researchers replaced the isoquinoline (B145761) ring of a known inhibitor with a quinolinone fragment, which led to the discovery of novel compounds with submicromolar antiviral activity. mdpi.com Another research effort identified potent Mpro inhibitors featuring a dihydro-quinolinone core. nih.gov A hit-to-lead optimization campaign starting with dihydro-quinolinone hits (150 and 151 ) yielded derivative 152 , which showed significantly enhanced potency. nih.gov The binding mode of these inhibitors has been confirmed by co-crystal structures, which show the dihydro-quinolinone core forming key hydrogen bonds with residues in the enzyme's active site, including Glu166, His163, and His172. researchgate.net

| Compound Class | Target | Mechanism | Key Interaction |

| Dihydro-quinolinone derivatives | SARS-CoV-2 Mpro | Non-covalent Inhibition | H-bonds with Glu166, His163, His172 |

| Quinolinone fragment-based | SARS-CoV-2 Mpro | Non-covalent Inhibition | Submicromolar antiviral activity |

Broad-Spectrum Antimicrobial Investigations

The quinoline scaffold is a foundational structure in the development of various antimicrobial agents. Research into derivatives of this core structure has revealed promising antibacterial and antifungal properties.

Although specific studies on the 6-bromo-7-methoxyquinolin-2(1H)-one skeleton are limited, research on related 7-methoxyquinoline (B23528) derivatives has shown significant antibacterial action. A series of novel 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides were synthesized and evaluated for their efficacy against various pathogenic microbes. nih.gov

One of the most effective compounds from this series, 4-((7-methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (designated as 3l ), demonstrated notable activity against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.gov The study highlighted that the antibacterial properties of such sulfonamides are often attributed to the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis and, consequently, DNA replication in bacteria. nih.gov Other derivatives in the same study, 3c and 3d , also exhibited broad-spectrum antimicrobial activity. nih.gov However, specific data on the efficacy of these compounds against Gram-positive strains like Bacillus thuringiensis was not detailed in the available literature.

Table 1: Antibacterial Activity of 7-Methoxyquinoline Derivative 3l

| Compound | Test Organism | MIC (µg/mL) |

| 4-((7-methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (3l ) | Escherichia coli | 7.812 nih.gov |

Data sourced from a study on 7-methoxyquinoline derivatives, not 6-bromo-7-methoxyquinolin-2(1H)-one derivatives.

The same series of 7-methoxyquinoline sulfonamide derivatives was also assessed for antifungal properties. nih.gov Compound 3l again emerged as a potent agent, showing significant efficacy against the fungal pathogen Candida albicans with an MIC of 31.125 µg/mL. nih.gov This compound also proved effective against Cryptococcus neoformans. nih.gov The findings suggest that the 7-methoxyquinoline scaffold can be a promising basis for the development of new antifungal drugs.

Table 2: Antifungal Activity of 7-Methoxyquinoline Derivative 3l

| Compound | Test Organism | MIC (µg/mL) |

| 4-((7-methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (3l ) | Candida albicans | 31.125 nih.gov |

Data sourced from a study on 7-methoxyquinoline derivatives, not 6-bromo-7-methoxyquinolin-2(1H)-one derivatives.

Other Reported In Vitro Biological Potentials

Beyond antimicrobial effects, related heterocyclic structures have been explored for other important pharmacological activities, including anti-inflammatory and antioxidant potentials.

Direct research on the anti-inflammatory properties of 6-bromo-7-methoxyquinolin-2(1H)-one derivatives in cellular models is not present in the available literature. However, the broader class of quinazoline derivatives, which are structurally related to quinolinones, has been reported to exhibit anti-inflammatory activities. nih.gov The study of inflammation in vitro often utilizes cellular models like RAW264.7 macrophages, which, when stimulated, release pro-inflammatory cytokines. nih.gov The evaluation of methyl derivatives of flavanone, for instance, showed that these compounds could dose-dependently modulate the production of cytokines such as IL-6, IL-12, and TNF-α in stimulated RAW264.7 cells. nih.gov While this indicates a potential avenue for research, specific data for 6-bromo-7-methoxyquinolin-2(1H)-one derivatives is currently lacking.

There is no specific information on the antioxidant activity of 6-bromo-7-methoxyquinolin-2(1H)-one derivatives. However, research on structurally similar chroman derivatives bearing a 7-methoxy group has been conducted. A series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides were synthesized and evaluated for their antioxidant potential.

The study found that N-arylsubstituted-chroman-2-carboxamides (3d and 3e ) were particularly potent, exhibiting 25 to 40 times more effective inhibition of lipid peroxidation in rat brain homogenates than trolox, a well-known antioxidant standard. Furthermore, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of compound 3d was found to be comparable to that of trolox. These findings suggest that the methoxy (B1213986) substitution pattern, when combined with other appropriate functional groups on a heterocyclic core, can contribute significantly to antioxidant capacity.

Table 3: Antioxidant Activity of 6-Hydroxy-7-Methoxy-Chroman-2-Carboxamide Derivatives

| Compound | Activity Assay | Result |

| N-arylsubstituted-chroman-2-carboxamides (3d , 3e ) | Inhibition of Lipid Peroxidation | 25-40 times more potent than trolox |

| N-arylsubstituted-chroman-2-carboxamide (3d ) | DPPH Radical Scavenging | Comparable to trolox |

Data sourced from a study on chroman derivatives, which share the 7-methoxy substitution but have a different core structure from quinolinones and are 6-hydroxy substituted, not 6-bromo.

Molecular Mechanistic Elucidation of 6 Bromo 7 Methoxyquinolin 2 1h One Action in in Vitro Systems

Identification and Characterization of Molecular Targets

Research into the molecular action of quinolinone derivatives has identified the executioner procaspases as direct molecular targets for compounds structurally related to 6-bromo-7-methoxyquinolin-2(1H)-one. Specifically, studies on small molecule activators of proenzymes have demonstrated that the core structure can directly engage and activate procaspase-3 and procaspase-6. nih.gov Caspases, a family of cysteine proteases, are synthesized as inactive zymogens and are central to cellular processes like apoptosis. nih.govnih.gov The executioner caspases, which include caspase-3, -6, and -7, are responsible for carrying out the final steps of programmed cell death. nih.govnih.gov

The activation of these procaspases by small molecules represents a mechanism that can bypass the typical upstream signaling cascades that regulate apoptosis. nih.gov A study on a parent compound, which features an imidazopyridine substituent, showed that it induces autoproteolytic activation by stabilizing a conformation of the procaspase that is more active and susceptible to intermolecular proteolysis. nih.gov When a 6-bromo substitution was introduced to this parent structure, creating an analog of the primary compound of interest, a notable impact on its activity was observed. This 6-bromo analog (referred to as 1541C in the study) displayed a reduced potency in activating both procaspase-3 and procaspase-6 compared to the unsubstituted parent compound. nih.gov

The table below details the efficacy of this 6-bromo substituted analog in activating procaspases, highlighting its role as a direct modulator of these key apoptotic enzymes.

Table 1: In Vitro Activity of a 6-Bromo Substituted Procaspase Activator This table displays data for an analog compound containing the 6-bromo-7-methoxy-quinolinone scaffold, as described in the source literature.

| Target Procaspase | Effect of 6-Bromo Substitution on Potency (Compared to Parent Compound) |

|---|---|

| Procaspase-3 | ~15-fold reduction |

Data sourced from a study on small molecule procaspase activators. nih.gov

Computational Chemistry and Chemoinformatics in 6 Bromo 7 Methoxyquinolin 2 1h One Research

Advanced Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Poses and Affinities with Biological Targets

There are no specific molecular docking studies reported in the reviewed scientific literature for 6-bromo-7-methoxyquinolin-2(1H)-one. However, such studies are common for quinoline (B57606) and quinolinone derivatives to explore their potential as inhibitors of various enzymes, such as DNA gyrase or protein kinases. nih.govnih.gov

A typical molecular docking workflow would involve:

Preparation of the Receptor: A high-resolution 3D structure of a biological target (e.g., from the Protein Data Bank) is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or active site.

Preparation of the Ligand: The 3D structure of 6-bromo-7-methoxyquinolin-2(1H)-one would be generated and energy-minimized.

Docking Simulation: A docking algorithm would then systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are "scored" based on functions that estimate the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. This binding energy value indicates the stability of the ligand-receptor complex.

Characterization of Key Intermolecular Interactions

Analysis of the top-ranking docked poses allows for the detailed characterization of the intermolecular interactions that stabilize the ligand-receptor complex. For a molecule like 6-bromo-7-methoxyquinolin-2(1H)-one, these interactions would likely include:

Hydrogen Bonds: The amide group (-NH-C=O) in the quinolinone ring is a classic hydrogen bond donor and acceptor.

Hydrophobic Interactions: The aromatic rings of the quinoline core would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The bromine atom at the C6 position can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in the receptor.

Pi-Stacking: The planar aromatic system can form π-π stacking or T-shaped interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These interactions are crucial for determining the specificity and affinity of the compound for its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models featuring 6-bromo-7-methoxyquinolin-2(1H)-one as part of the training or test set were identified in the available literature.

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A hypothetical QSAR study on a series of 6-bromo-7-methoxyquinolin-2(1H)-one analogs would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a mathematical model that correlates these descriptors with experimentally determined activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

While specific Density Functional Theory (DFT) studies for 6-bromo-7-methoxyquinolin-2(1H)-one are not found in the reviewed literature, DFT is a widely used quantum mechanical method to investigate the electronic properties of molecules. oatext.com Studies on related quinoline and quinolinone derivatives demonstrate its utility. researchgate.netnih.govresearchgate.net

DFT calculations can provide valuable insights into the molecule's structure and reactivity by determining various electronic parameters. oatext.com The key parameters derived from DFT analysis include:

Optimized Molecular Geometry: Predicts the most stable 3D arrangement of the atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

The table below summarizes the kind of information a DFT study would provide for 6-bromo-7-methoxyquinolin-2(1H)-one.

| Computational Method | Calculated Property | Significance |

| DFT | Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. |

| DFT | HOMO Energy | Indicates the electron-donating capability of the molecule. |

| DFT | LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| DFT | HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |

| DFT | MEP Map | Shows sites for electrophilic and nucleophilic attack. |

This table represents the potential data that could be generated from a DFT study, not existing data from published research.

Virtual Screening Methodologies for Lead Identification and Optimization

No published research was found describing the use of 6-bromo-7-methoxyquinolin-2(1H)-one in virtual screening campaigns.

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If 6-bromo-7-methoxyquinolin-2(1H)-one were identified as a "hit" compound with desirable activity, it could be used as a query in a similarity search to find commercially available or synthetically accessible analogs with potentially improved properties. Alternatively, if a target was identified for this compound, its structure could be used in a docking-based virtual screening campaign to find other diverse scaffolds that also fit the target's binding site.

Future Perspectives and Emerging Research Avenues for 6 Bromo 7 Methoxyquinolin 2 1h One

Rational Design and Synthesis of Next-Generation Analogues

The future development of 6-bromo-7-methoxyquinolin-2(1H)-one hinges on the rational design and efficient synthesis of new analogues to build a comprehensive structure-activity relationship (SAR). The quinoline (B57606) scaffold is synthetically versatile, with established methods like the Knorr and Friedländer cyclizations providing access to the core ring system. mdpi.com The synthesis of the parent compound would likely involve the cyclization of a precursor such as a substituted benzoylacetanilide, which can be formed from appropriately substituted anilines. mdpi.com

Rational design strategies will be crucial for optimizing this scaffold. mdpi.combenthamscience.com Modifications can be systematically introduced at several positions to probe their effect on biological activity. Key strategies include:

Modulation of the Phenyl Ring: The 6-bromo and 7-methoxy substituents are key handles for modification. Replacing the bromine with other halogens (Cl, F) or with hydrogen-bond-donating/accepting groups could significantly alter target binding and pharmacokinetic properties. The 7-methoxy group could be expanded to larger alkoxy groups to explore hydrophobic pockets in target proteins.

Substitution at the C3 and C4 Positions: Introducing small alkyl or aryl groups at the C3 or C4 positions can influence planarity and steric interactions, potentially improving target affinity and selectivity.

Derivatization at the N1 Position: The lactam nitrogen (N1) is another site for modification, allowing for the addition of various side chains to enhance solubility or introduce new interaction points with biological targets.

These synthetic efforts will be guided by computational modeling and an iterative design-synthesis-test cycle to build a robust understanding of how structural changes impact function. benthamscience.comresearchgate.net

Table 1: Proposed Analogues of 6-Bromo-7-methoxyquinolin-2(1H)-one and Rationale for Synthesis

| Modification Site | Proposed Substituent | Rationale for Design |

|---|---|---|

| Position 6 | Fluorine, Chlorine, Cyano | Modulate electronic properties and potential halogen bonding interactions. mdpi.com |

| Position 7 | Ethoxy, Propoxy, Benzyloxy | Explore hydrophobic pockets in target binding sites and alter metabolic stability. nih.gov |

| Position 3 | Methyl, Ethyl, Phenyl | Introduce steric bulk to improve selectivity and probe binding site architecture. |

| Position 4 | Hydroxyl, Amino | Introduce hydrogen bonding capability to enhance target affinity. nih.gov |

| Position 1 (Nitrogen) | Methyl, (CH₂)₂-N(CH₃)₂ | Improve solubility and introduce basic groups for salt formation or specific interactions. |

Exploration of Novel In Vitro Biological Targets and Applications

While the specific biological targets of 6-bromo-7-methoxyquinolin-2(1H)-one are not yet defined, the broader quinoline and quinolinone classes exhibit a vast range of pharmacological activities, suggesting numerous potential targets for investigation. nih.govresearchgate.net A key future direction is the systematic screening of this compound and its next-generation analogues against various target families.

Promising areas for exploration include:

Oncology: Quinolone derivatives are known to target several key proteins in cancer biology. nih.gov These include topoisomerases (DNA gyrase and topoisomerase IV), which are critical for DNA replication nih.govnih.govmdpi.comsemanticscholar.org, and protein kinases like EGFR, HER-2, and c-Met, which are often dysregulated in cancer. nih.gov Furthermore, the ability of similar scaffolds to interfere with tubulin polymerization presents another avenue for anticancer research. nih.govresearchgate.net A novel quinoline compound, 91b1, has demonstrated anticancer effects by downregulating Lumican, suggesting that screening for effects on novel protein expression pathways could be fruitful. mdpi.com

Infectious Diseases: Quinolones are famous for their antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govyoutube.com Exploring the activity of 6-bromo-7-methoxyquinolin-2(1H)-one against a panel of pathogenic bacteria, including drug-resistant strains, is a logical step.

Metabolic Diseases: Recently, quinoline derivatives have been investigated as inhibitors of key enzymes in diabetes, such as α-amylase, α-glucosidase, and aldose reductase, offering a potential therapeutic strategy for managing hyperglycemia. acs.org

Table 2: Potential Biological Targets for 6-Bromo-7-methoxyquinolin-2(1H)-one

| Target Class | Specific Example(s) | Therapeutic Area | Rationale based on Related Compounds |

|---|---|---|---|

| Protein Kinases | EGFR, HER-2, c-Met, BRAFV600E | Oncology | Quinoline and quinazoline (B50416) scaffolds are common in kinase inhibitors like Lapatinib. nih.gov |

| Topoisomerases | DNA Gyrase, Topoisomerase IV | Infectious Diseases, Oncology | This is the classical mechanism for quinolone antibiotics and some anticancer agents. nih.govmdpi.com |

| Cytoskeletal Proteins | Tubulin | Oncology | Some quinolin-4(1H)-one derivatives are designed as colchicine-site binding agents. nih.govresearchgate.net |

| Metabolic Enzymes | α-Glucosidase, Aldose Reductase | Diabetes | Quinoline-hydrazone hybrids show potent inhibition of these enzymes. acs.org |

| Proteases | SARS-CoV-2 Main Protease (Mpro) | Infectious Diseases | Quinoline derivatives have been designed and studied as viral protease inhibitors. nih.gov |

Refinement of Mechanistic Insights Through Advanced Biochemical and Biophysical Techniques

To move beyond preliminary activity screening, it is essential to elucidate the precise molecular mechanism of action of 6-bromo-7-methoxyquinolin-2(1H)-one and its most promising analogues. Advanced biochemical and biophysical techniques can provide a detailed, quantitative understanding of how these compounds interact with their biological targets.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govmalvernpanalytical.com A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comcolorado.edu This information is invaluable for understanding the driving forces behind ligand binding and for guiding lead optimization. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations offer a powerful computational microscope to visualize the dynamic interactions between a ligand and its target protein at an atomic level. youtube.com These simulations can predict the precise binding mode, identify key interacting amino acid residues, and reveal conformational changes in the protein upon ligand binding. nih.govmdpi.com By running simulations, researchers can understand the stability of the protein-ligand complex and rationalize structure-activity relationships observed experimentally. nih.govacs.org

By combining these techniques, researchers can build a comprehensive model of how 6-bromo-7-methoxyquinolin-2(1H)-one derivatives recognize and modulate their biological targets, paving the way for more effective, mechanism-driven drug design.

Development of 6-Bromo-7-methoxyquinolin-2(1H)-one as Chemical Probes for Biological Systems

The quinoline core is an inherently fluorescent scaffold, a property that has been widely exploited in the development of chemical probes for bio-imaging and sensing. nih.govresearchgate.net The 6-bromo-7-methoxyquinolin-2(1H)-one structure is an attractive starting point for creating novel probes to investigate complex biological systems.

Future research in this area could focus on:

Live-Cell Imaging: The quinolinone scaffold can be engineered to create fluorogenic probes that respond to specific intracellular environments, such as pH or the presence of certain ions. nih.gov These probes enable the real-time visualization of cellular processes in living cells with high sensitivity and minimal invasiveness.

Targeted Fluorescent Probes: By attaching a targeting moiety (e.g., a ligand for a specific receptor) to the 6-bromo-7-methoxyquinolin-2(1H)-one core, it is possible to create probes that selectively label and report on the location and activity of a particular protein of interest within the cell.

Sensors for Biomolecules and Ions: The quinoline framework has been successfully used to design probes that exhibit a "turn-on" or ratiometric fluorescence response upon binding to specific analytes like biothiols (cysteine, glutathione) or metal ions. rsc.orgnih.gov The electronic properties of the 6-bromo-7-methoxyquinolin-2(1H)-one scaffold could be fine-tuned to develop highly selective sensors for new biological targets.

The development of such tools would not only expand the utility of this chemical class but also provide powerful new ways to study fundamental biology.

Table 3: Potential Applications of 6-Bromo-7-methoxyquinolin-2(1H)-one-Based Chemical Probes

| Probe Type | Target Analyte/Process | Potential Application | Detection Principle |

|---|---|---|---|

| Fluorescent Sensor | Biothiols (e.g., Cysteine, Glutathione) | Monitoring redox homeostasis in cells. | Ratiometric or "turn-on" fluorescence upon reaction/binding. rsc.org |

| Fluorescent Sensor | Metal Ions (e.g., Cu²⁺, Zn²⁺, Al³⁺) | Detecting ion fluxes and distribution in biological systems. | Chelation-enhanced fluorescence (CHEF). nih.gov |

| pH-Sensitive Dye | Intracellular pH | Imaging and quantifying pH in organelles like lysosomes or mitochondria. | pH-dependent protonation of the quinoline nitrogen modulating fluorescence. nih.gov |

| Targeted Imaging Agent | Specific Proteins (e.g., Kinases) | Visualizing protein localization and dynamics in living cells. | Covalent or non-covalent binding of the probe to the target protein. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-bromo-7-methoxyquinolin-2(1H)-one with high purity?

- Methodology : A common approach involves bromination and methoxylation of quinolinone precursors. For example, Echavarren’s procedure for analogous compounds uses regioselective bromination under controlled conditions, followed by methoxylation via nucleophilic substitution . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., DMSO/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which analytical techniques are most reliable for structural confirmation of 6-bromo-7-methoxyquinolin-2(1H)-one?

- Key Techniques :

- NMR Spectroscopy : H and C NMR (DMSO- or CDCl) to verify substituent positions (e.g., methoxy at C7, bromine at C6) .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z with theoretical values (e.g., EI or ESI modes) for molecular formula validation .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves bond lengths/angles and confirms tautomeric forms (e.g., lactam vs. enol) .

Q. What safety protocols are critical when handling 6-bromo-7-methoxyquinolin-2(1H)-one in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) due to hazards (H315-H319 skin/eye irritation) .

- Store in airtight, light-sensitive containers at room temperature to prevent degradation .

- Avoid inhalation (use fume hoods) and dispose of waste via halogenated organic protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing 6-bromo-7-methoxyquinolin-2(1H)-one be addressed?

- Strategies :

- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, leveraging methoxy’s electron-donating effect for directed substitution .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts target the bromine site, while Ullmann couplings modify methoxy groups .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates) to direct functionalization .

Q. How to resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?

- Troubleshooting :

- Synthetic Variability : Differences in solvent polarity (e.g., THF vs. DMF) or heating rates may alter crystallization, affecting melting points .

- Tautomerism : The lactam-enol equilibrium (common in quinolinones) can shift NMR signals; use deuterated solvents and variable-temperature NMR to identify dominant forms .

- Impurity Interference : Trace solvents or by-products (e.g., residual DDQ in alkylation reactions ) may skew data; repurify via preparative HPLC.

Q. What computational tools predict the reactivity and electronic properties of 6-bromo-7-methoxyquinolin-2(1H)-one?

- Approaches :

- DFT Calculations : Gaussian or ORCA software to model HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects on tautomer stability using GROMACS .

- Crystallography Software : SHELXD for phase refinement in structural studies.

Q. How do bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Substituent Effects :

- Bromine : Activates the ring for Pd-catalyzed couplings (e.g., Suzuki, Heck) but may undergo unintended elimination under strong bases .

- Methoxy : Electron-donating effect enhances ring electron density, favoring electrophilic substitution at C5 or C8 positions .

- Synergistic Effects : Steric hindrance from methoxy can slow reactions at adjacent sites; optimize using bulky ligands (e.g., XPhos) .

Q. What strategies optimize reaction conditions for scaling up 6-bromo-7-methoxyquinolin-2(1H)-one synthesis?

- Scale-Up Tips :

- Solvent Selection : Replace THF with safer alternatives (e.g., 2-MeTHF) for large-scale bromination .

- Catalyst Loading : Reduce Pd catalyst to 0.5-1 mol% in cross-couplings to minimize costs .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., DDQ-mediated oxidations ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.